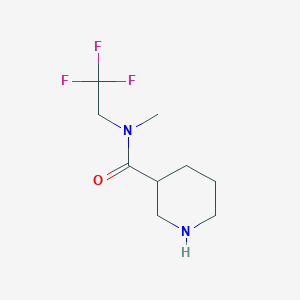

N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

Description

N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is a fluorinated piperidine derivative characterized by a carboxamide group at the 3-position of the piperidine ring. The compound features a methyl group and a 2,2,2-trifluoroethyl group attached to the amide nitrogen. This structural arrangement confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability due to the trifluoroethyl moiety. The compound’s hydrochloride salt (CAS: 1354961-00-4) is noted in synthetic chemistry contexts, likely serving as an intermediate in pharmaceutical research .

Properties

Molecular Formula |

C9H15F3N2O |

|---|---|

Molecular Weight |

224.22 g/mol |

IUPAC Name |

N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide |

InChI |

InChI=1S/C9H15F3N2O/c1-14(6-9(10,11)12)8(15)7-3-2-4-13-5-7/h7,13H,2-6H2,1H3 |

InChI Key |

PHGPJYMOKZFINQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(F)(F)F)C(=O)C1CCCNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method includes the reaction of piperidine-3-carboxylic acid with N-methylamine and 2,2,2-trifluoroethyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to other N-substituted piperidine-3-carboxamide derivatives. Key analogs include:

N-Ethyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

- Structure : Replaces the methyl group with an ethyl substituent.

- Molecular Formula : C₁₀H₁₇F₃N₂O (vs. C₉H₁₅F₃N₂O for the methyl analog) .

- Properties : Increased molecular weight (238.25 g/mol vs. 224.22 g/mol) and slightly higher lipophilicity due to the ethyl chain. The hydrochloride salt form (CAS: 1247724-37-3) is documented in synthetic protocols .

- Synthetic Relevance : Used in medicinal chemistry for its balance of solubility and permeability, though discontinued commercial availability suggests niche applications .

N-(2-Hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

- Structure : Substitutes methyl with a 2-hydroxyethyl group.

- Molecular Formula : C₁₀H₁₇F₃N₂O₂ .

- Properties : Lower logP (0.542) compared to the methyl/ethyl analogs due to the hydroxyl group’s polarity . This enhances aqueous solubility, making it suitable for formulations requiring improved bioavailability.

- Applications : Available from suppliers like Ambeed, Inc. (CAS: 1183230-63-8), indicating its utility in drug discovery .

Non-Piperidine Trifluoroethyl Derivatives

Compounds like 5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () highlight the trifluoroethyl group’s versatility in heterocyclic systems.

Comparative Data Table

*Estimated based on structural analogs.

Biological Activity

N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring and a trifluoroethyl group, which significantly influence its chemical behavior and biological interactions. The molecular formula is CHFNO, with a molecular weight of approximately 274.71 g/mol. The trifluoroethyl group enhances the lipophilicity of the compound, potentially improving its ability to cross biological membranes and interact with various targets within the body.

Research indicates that this compound may interact with neurotransmitter receptors and metabolic enzymes. These interactions suggest potential roles in modulating central nervous system (CNS) functions, which could lead to therapeutic applications in treating neurological disorders. The trifluoroethyl substituent is particularly noted for enhancing the compound's pharmacological profile compared to similar compounds without this functional group.

Pharmacological Properties

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds structurally related to this compound:

- Study on Trifluoromethyl Compounds : A review highlighted that trifluoromethyl groups significantly enhance drug potency by improving interactions with biological targets. For example, modifications that include trifluoroethyl groups have been associated with increased inhibition of serotonin uptake .

- Comparative Studies : Research comparing various piperidine derivatives revealed that those with electron-withdrawing groups like trifluoroethyl exhibited improved cellular potency against cancer cell lines compared to their non-fluorinated counterparts .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.